Cas no 2680731-56-8 (2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid)
![2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680731-56-8x500.png)
2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid
- 2680731-56-8
- EN300-28285559
- 2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid
-
- インチ: 1S/C12H16F3NO3/c13-12(14,15)8(17)16-11(9(18)19)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,16,17)(H,18,19)
- InChIKey: MXBYDLDLTKNZKJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC1(C(=O)O)CC2(CCCCC2)C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 279.10822786g/mol
- どういたいしつりょう: 279.10822786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285559-0.5g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 0.5g |
$1221.0 | 2023-05-24 | ||
Enamine | EN300-28285559-5.0g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 5g |
$3687.0 | 2023-05-24 | ||
Enamine | EN300-28285559-1.0g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 1g |
$1272.0 | 2023-05-24 | ||
Enamine | EN300-28285559-0.05g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 0.05g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-28285559-2.5g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 2.5g |
$2492.0 | 2023-05-24 | ||
Enamine | EN300-28285559-10.0g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 10g |
$5467.0 | 2023-05-24 | ||
Enamine | EN300-28285559-0.1g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 0.1g |
$1119.0 | 2023-05-24 | ||
Enamine | EN300-28285559-0.25g |
2-(2,2,2-trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid |
2680731-56-8 | 0.25g |
$1170.0 | 2023-05-24 |
2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acidに関する追加情報
Introduction to 2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid (CAS No. 2680731-56-8)
2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2680731-56-8, represents a class of spirocyclic derivatives with a unique structural framework that has implications for drug design and development. The presence of a spirocyclic core, combined with functional groups such as the trifluoroacetamide moiety, makes this molecule a subject of interest for its potential applications in medicinal chemistry.
The structural motif of spiro[3.5]nonane introduces a rigid bicyclic system that can influence the conformational flexibility and binding properties of the molecule. This spirocyclic structure is particularly noteworthy because it can serve as a scaffold for designing molecules with enhanced metabolic stability and improved pharmacokinetic profiles. In recent years, spirocyclic compounds have been explored for their role in modulating biological pathways due to their ability to adopt stable, pre-organized conformations that can interact favorably with biological targets.
The trifluoroacetamide group attached to the spirocyclic system is another critical feature that contributes to the compound's chemical and biological properties. The fluorine atoms in this group introduce electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This modification is particularly relevant in pharmaceutical chemistry, where trifluoromethyl groups are frequently incorporated into drug candidates to enhance binding affinity, metabolic stability, and overall efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like 2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid with greater accuracy. These studies have highlighted the potential of spirocyclic derivatives as lead compounds for drug discovery. For instance, computational analyses have suggested that the rigid structure of the spirocycle can improve binding interactions with enzymes and receptors, making it an attractive scaffold for developing novel therapeutics.
In addition to its structural features, CAS No. 2680731-56-8 has been studied for its synthetic utility. The spirocyclic core provides a challenging but rewarding challenge for synthetic chemists due to its strained ring system and multiple functional handles. Recent synthetic strategies have focused on developing efficient routes to construct such motifs while maintaining high regioselectivity and yield. These efforts have led to innovative methodologies that could be applied to other complex molecules in drug discovery pipelines.
The pharmaceutical industry has shown particular interest in derivatives of spiro[3.5]nonane due to their potential as bioactive molecules. For example, modifications at the trifluoroacetamide position have been explored as a means to fine-tune pharmacological properties such as solubility, bioavailability, and target specificity. Preclinical studies have begun to uncover promising activities of these derivatives in models of inflammation, pain management, and neurodegenerative diseases.
The incorporation of fluorine into pharmaceuticals is well-documented for its ability to enhance molecular interactions with biological targets. The electron-withdrawing nature of fluorine atoms can strengthen hydrogen bonds and increase lipophilicity, both of which are critical factors in drug design. In the case of 2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid, the trifluoroacetamide group is expected to contribute significantly to these interactions, potentially leading to more potent and selective drug candidates.
From a synthetic perspective, the preparation of this compound involves multi-step organic transformations that showcase modern techniques in medicinal chemistry. Advances in catalysis and green chemistry have allowed for more sustainable routes to complex molecules like this one. For instance, transition-metal-catalyzed reactions have been employed to construct the spirocyclic core efficiently under mild conditions.
The versatility of CAS No. 2680731-56-8 as a building block has also been recognized in material science applications beyond pharmaceuticals. The unique structural features make it a candidate for designing advanced materials with tailored properties, such as liquid crystals or polymers with specific functionalities.
In conclusion, 2-(2,2,2-Trifluoroacetamido)spiro[3.5]nonane-2-carboxylic acid (CAS No. 2680731-56-8) represents a fascinating compound with broad applications in drug discovery and material science. Its spirocyclic core combined with functional groups like the trifluoroacetamide moiety provides a rich platform for exploring new chemical entities with improved pharmacological profiles.
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